
UNC0224
概要
説明
UNC0224 is a potent, selective inhibitor of the histone methyltransferase G9a (EHMT2) and its paralog GLP (EHMT1). Developed through structure-based optimization of BIX-01294, this compound features a 7-dimethylaminopropoxy side chain that occupies the lysine-binding channel of G9a, enhancing its binding affinity . Key properties include:
- Potency: IC₅₀ = 15 nM (G9a ThioGlo assay), Kd = 23 nM (ITC) .
- Selectivity: >1,000-fold selective for G9a/GLP over SET7/9 and SET8 .
- Structural Insight: The first co-crystal structure of G9a with a small-molecule inhibitor (PDB: 3K5K) confirmed the critical role of its lysine-mimetic side chain in binding .
準備方法
UNC0224の合成には、市販の出発物質から始まる複数のステップが含まれます。 反応条件には、一般的に有機溶媒、触媒、および特定の温度制御の使用が含まれ、高い収率と純度が確保されます . This compoundの工業生産方法は広く文書化されていませんが、大規模生産に最適化された同様の合成経路に従う可能性があります .
化学反応の分析
UNC0224は、その構造中の反応性官能基の存在により、主に置換反応を起こします . これらの反応で使用される一般的な試薬には、分子上の特定の部位を標的とする求核剤と求電子剤が含まれます . これらの反応から生成される主な生成物は、一般的に修飾された官能基を持つthis compoundの誘導体であり、化合物の構造活性相関を研究するために使用できます .
科学研究への応用
This compoundは、特にエピジェネティクス、癌生物学、幹細胞研究の分野で、科学研究において幅広い用途があります . エピジェネティクスでは、this compoundは遺伝子発現とクロマチン構造におけるヒストンメチル化の役割を研究するために使用されます . 癌生物学では、転移と治療抵抗性に関与する遺伝子の発現を抑制することで、癌細胞の増殖を阻害することが示されています . 幹細胞研究では、this compoundは体細胞を多能性幹細胞にリプログラミングするために使用されます。多能性幹細胞は、治療目的で様々な細胞種に分化させることができます .
科学的研究の応用
UNC0224 has a wide range of applications in scientific research, particularly in the fields of epigenetics, cancer biology, and stem cell research . In epigenetics, this compound is used to study the role of histone methylation in gene expression and chromatin structure . In cancer biology, it has been shown to inhibit the growth of cancer cells by reducing the expression of genes associated with metastasis and therapy resistance . In stem cell research, this compound is used to reprogram somatic cells into pluripotent stem cells, which can then be differentiated into various cell types for therapeutic purposes .
作用機序
類似化合物との比較
Structural and Pharmacological Profiles
Key Findings and Differentiation
BIX-01294 vs. This compound
- This compound is 5–10-fold more potent than BIX-01294 due to its lysine-mimetic side chain occupying the substrate-binding channel .
- Unlike BIX-01294, this compound is non-toxic at effective concentrations, making it a superior tool compound .
This compound vs. UNC0321
- UNC0321, a direct analog, achieves picomolar potency (Ki = 63 pM) by optimizing the side chain’s hydrophobicity . However, its high polarity limits cellular uptake .
This compound vs. UNC0638/UNC0642
- UNC0638 and UNC0642 retain potency while improving membrane permeability and pharmacokinetics (e.g., UNC0642 has oral bioavailability) .
Scaffold Diversity: EML741
Selectivity and Off-Target Effects
- This compound shows minimal off-target activity against GPCRs, ion channels, and transporters .
- In contrast, BIX-01294 exhibits cytotoxicity at high doses due to off-target effects .
- Notably, this compound is inactive against Plasmodium falciparum and Babesia divergens, whereas analogs like UNC0631 (with a propylpyrrolidine side chain) show antiparasitic activity .
生物活性
UNC0224 is a selective inhibitor targeting the G9a and GLP (G9a-like protein) histone methyltransferases, which are implicated in various biological processes and diseases, including cancer and neurodegenerative disorders. This compound has garnered attention due to its potent inhibitory effects and its potential therapeutic applications.
This compound functions primarily by inhibiting the enzymatic activity of G9a and GLP, both of which play critical roles in the methylation of histone H3 at lysine 9 (H3K9). This methylation is associated with transcriptional repression, influencing gene expression patterns crucial for cell differentiation, proliferation, and survival. The compound exhibits IC50 values of 15 nM for G9a and 20 nM for GLP, indicating its high potency as an inhibitor .
Selectivity
The selectivity profile of this compound is noteworthy, as it demonstrates over 1000-fold selectivity for G9a over other methyltransferases , making it a valuable tool for studying the specific roles of G9a in biological systems . The compound's Ki value is reported to be 2.6 nM , further underscoring its effectiveness in targeting these enzymes .
Comparative Potency
Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Ratio |
---|---|---|---|---|
This compound | G9a | 15 | 2.6 | >1000 (vs others) |
UNC0638 | G9a/GLP | 10 | N/A | N/A |
BIX01294 | G9a/GLP | 300 | N/A | N/A |
Case Studies
- Inhibition Effects on Tumor Cells : In a study investigating the effects of this compound on cancer cell lines, treatment with this compound led to reduced cell proliferation and increased apoptosis in various tumor models. This suggests that inhibiting G9a may reverse oncogenic transcriptional programs .
- Neurodegenerative Disorders : Research indicates that this compound may have therapeutic potential in neurodegenerative diseases by modulating gene expression related to neuronal survival and function. In models of neurodegeneration, this compound treatment improved neuronal viability and function .
- Embryonic Development : The role of G9a in embryonic development has been studied using this compound. The compound was shown to affect the differentiation pathways in embryonic stem cells, highlighting its implications in developmental biology .
Molecular Studies
This compound's binding affinity and selectivity were elucidated through crystallography studies, which revealed that the compound forms specific interactions with the active site residues of G9a and GLP. These studies provide insight into how structural modifications can enhance potency and selectivity .
Q & A
Basic Research Questions
Q. What is the primary mechanism by which UNC0224 inhibits G9a methyltransferase activity?
this compound inhibits G9a by occupying its lysine-binding channel, as revealed by high-resolution X-ray co-crystal structures. The 7-dimethylaminopropoxy side chain of this compound extends into the channel, enhancing binding affinity compared to earlier inhibitors like BIX01294 . This mechanism is substrate-competitive, directly interfering with peptide binding rather than targeting the SAM cofactor .
Q. How does this compound’s selectivity profile compare to earlier inhibitors like BIX01294?
this compound exhibits >1,000-fold selectivity for G9a and GLP over other methyltransferases (e.g., SETD7, SETD8) and shows minimal off-target activity against GPCRs, ion channels, and transporters. This contrasts with BIX01294, which has weaker potency (IC50 = 106 nM vs. This compound’s 15 nM) and lower selectivity .
Q. What experimental assays are commonly used to validate this compound’s inhibitory activity?
Key assays include:
- ThioGlo biochemical assays (IC50 = 15 nM for G9a) .
- Isothermal Titration Calorimetry (ITC) (Kd = 23 nM for G9a) .
- Microfluidic Capillary Electrophoresis (MCE) for high-throughput screening, achieving a Z′ factor of 0.92 and robust reproducibility .
Q. What are the critical physicochemical properties of this compound for in vitro studies?
this compound is soluble in DMSO, stable at -15°C to -25°C, and has a molecular weight of 485.67 g/mol. Its 7-dimethylaminopropoxy chain improves membrane permeability relative to later analogs like UNC0321, which suffer from poor cellular uptake due to high polarity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values for this compound across different assay systems?
Variations in IC50 values (e.g., 15 nM in ThioGlo vs. 43–57 nM in ECSD/CLOT assays) arise from differences in substrate concentrations, enzyme purity, and detection methods. Methodological consistency and orthogonal validation (e.g., ITC, MCE) are critical for reconciling data .
Q. Why does this compound exhibit a Hill slope >1 in inhibition assays, and what does this imply about its binding mode?
A Hill slope >1 suggests cooperative binding, likely due to this compound’s interaction with the lysine-binding channel inducing conformational changes in G9a. This contrasts with BIX01294, which has a Hill slope ≈1, indicating non-cooperative binding .
Q. What structural modifications to this compound improved cellular activity in subsequent analogs like UNC0638?
UNC0638 retains this compound’s core quinazoline scaffold but incorporates a 4-(piperidin-4-yl)benzyl group to enhance lipophilicity and cell permeability. This modification maintains high in vitro potency (IC50 = 6 nM) while improving cellular efficacy, as demonstrated by reduced H3K9me2 levels in cancer models .
Q. How do co-crystal structures of this compound with G9a inform the design of next-generation inhibitors?
The G9a-UNC0224 co-crystal structure (PDB: 3K5K) identifies key interactions in the lysine-binding channel, enabling rational optimization. For example, extending the 7-alkoxy side chain in UNC0321 improved potency (Ki = 63 pM) but highlighted the need for balancing polarity and permeability .
Q. What methodological challenges arise when using this compound in epigenetic studies involving chromatin remodeling?
Challenges include:
- Distinguishing G9a-specific effects from off-target histone modifications.
- Optimizing dosing schedules to account for this compound’s short half-life in cellular models.
- Validating target engagement via Western blotting (H3K9me2 reduction) or CETSA .
Q. How does this compound’s inhibition of GLP influence its applicability in disease models?
Dual G9a/GLP inhibition by this compound broadens its utility in studying heterochromatin formation and gene silencing. However, researchers must account for overlapping roles of G9a/GLP in transcriptional regulation when interpreting phenotypic outcomes .
Q. Methodological Recommendations
- Assay Design : Use MCE for high-throughput screening due to its low variability (CV <2%) and ability to resolve ultra-potent inhibitors (IC50 <5 nM) .
- Data Interpretation : Cross-validate biochemical IC50 values with cellular assays (e.g., H3K9me2 ELISA) to address potency-activity gaps .
- Structural Analysis : Leverage PDB 3K5K for molecular dynamics simulations to predict binding modes of novel analogs .
特性
IUPAC Name |
7-[3-(dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N7O2/c1-30(2)10-7-17-35-24-19-22-21(18-23(24)34-5)25(27-20-8-13-32(4)14-9-20)29-26(28-22)33-12-6-11-31(3)15-16-33/h18-20H,6-17H2,1-5H3,(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVUGRBSBIXXJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658050 | |
Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197196-48-7 | |
Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。